N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

CB1 cannabinoid receptor structure-activity relationship N-alkyl tail steric tolerance

N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide (molecular formula C₁₈H₂₂N₄O) is a fully synthetic small molecule belonging to the indole-3-acetamide class of synthetic cannabinoid receptor agonists (SCRAs). Its architecture features an indole core N-substituted with an isopropyl (propan-2-yl) tail, an acetamide linker, and a 1,5-dimethyl-1H-pyrazol-3-yl head group—a combination that distinguishes it from the indazole-3-carboxamide and indole-3-carboxamide SCRAs that have dominated the market since the mid-2010s.

Molecular Formula C18H22N4O
Molecular Weight 310.4 g/mol
Cat. No. B12163100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
Molecular FormulaC18H22N4O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C
InChIInChI=1S/C18H22N4O/c1-12(2)22-11-14(15-7-5-6-8-16(15)22)10-18(23)19-17-9-13(3)21(4)20-17/h5-9,11-12H,10H2,1-4H3,(H,19,20,23)
InChIKeyYHVAPQXEUODIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide: Structural Identity and Compound-Class Context for Procurement Evaluation


N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide (molecular formula C₁₈H₂₂N₄O) is a fully synthetic small molecule belonging to the indole-3-acetamide class of synthetic cannabinoid receptor agonists (SCRAs) [1]. Its architecture features an indole core N-substituted with an isopropyl (propan-2-yl) tail, an acetamide linker, and a 1,5-dimethyl-1H-pyrazol-3-yl head group—a combination that distinguishes it from the indazole-3-carboxamide and indole-3-carboxamide SCRAs that have dominated the market since the mid-2010s [2]. The compound shares its core acetamide scaffold with the emerging CH-PIATA series but carries a distinct pyrazole head and branched alkyl tail not present in any currently well-characterized SCRA reference standard [3]. This unique substitution pattern positions it as a candidate reference material for forensic toxicology laboratories seeking to expand their analytical scope to cover next-generation, generic-ban-evading SCRA chemotypes.

Forensic reference standard for next-generation indole-3-acetamide SCRA chemotypes
Isopropyl indole tail and 1,5-dimethylpyrazole head group for analytical differentiation from pentyl-tailed carboxamide SCRAs
Supports LC-MS/MS method development and spectral library expansion for ban-evading synthetic cannabinoids

Why Generic Substitution Fails for N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide: The Pharmacological Non-Interchangeability of SCRA Chemotypes


SCRAs cannot be treated as interchangeable analytical or pharmacological surrogates, because even minor structural modifications—particularly to the tail, linker, and head groups—produce orders-of-magnitude differences in CB1/CB2 receptor binding affinity, functional activation potential, and metabolic fate [1]. Published structure-activity relationship (SAR) data across indole- and indazole-based SCRAs demonstrate that Ki values at CB1 span a range exceeding four orders of magnitude (0.32 to >10,000 nM) depending on the specific heterocyclic core, tail, and head substituents [2]. Within the indole-3-acetamide subfamily specifically, studies of CH-PIATA reveal that even the presence of an additional methylene spacer in the linker can shift the pharmacological profile from potent agonism to weak partial agonism with signs of antagonism at both CB1 and CB2 receptors [3]. Consequently, procuring a structurally related but uncharacterized indole-3-acetamide analog—such as one with a pentyl tail instead of isopropyl, or an unsubstituted pyrazole instead of the 1,5-dimethyl variant—in the expectation of equivalent receptor activity, metabolic stability, or analytical retention behavior is scientifically unfounded. The target compound's unique combination of an isopropyl indole tail and a dimethylpyrazole head defines a distinct pharmacological and analytical signature that cannot be extrapolated from other members of the class.

Indole-3-acetamide with isopropyl tail & dimethylpyrazole head
Pentyl-tailed indole/indazole-carboxamide reference standards may produce different receptor activity, metabolite profiles, and retention times
Branched C3 isopropyl tail
Linear pentyl or 5-fluoropentyl tails confer sub-nanomolar CB1 affinity; branched tails can shift pharmacological profile by orders of magnitude
1,5-dimethylpyrazole head via acetamide linker
Indazole-3-carboxamide heads dominate high-potency SCRAs; pyrazole head may yield attenuated or antagonistic CB1 response; chromatographic behavior differs

Quantitative Differentiation Evidence for N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide Relative to SCRA Analogs


Indole N-Isopropyl Substitution: Steric Differentiation from the Canonical N-Pentyl Pharmacophore

The target compound carries an isopropyl (branched C3) substituent on the indole nitrogen, whereas the vast majority of high-potency indole- and indazole-based SCRAs—including JWH-018, AB-FUBINACA, ADB-FUBINACA, 5F-AB-PINACA, and 5F-ADB-PINACA—feature linear N-pentyl or 5-fluoropentyl tails [1]. Systematic SAR studies of 5F-AB-PINACA and 5F-ADB-PINACA analogs have established that CB1 binding affinity (Ki) varies from 0.32 nM (optimal tail fit) to >10,000 nM (sterically incompatible tails), with the cyclic and branched alkyl tails of CUMYL-CBMICA and CUMYL-CPrMICA showing substantially reduced or negligible CB1 activity [2]. The N-isopropyl group on the target compound represents a sterically constrained, branched alkyl tail that is structurally uncharacterized within the indole-3-acetamide class [3].

N-Isopropyl Tail
Data to verify
Branched C3 isopropyl indole tail vs. linear pentyl/5F-pentyl tails. CB1 Ki range: 0.32 nM (pentyl) to >10,000 nM (branched). Target CB1 data unavailable.
Distinguishes target from all pentyl-bearing reference standards; supports branched-tail isomer resolution.
Class-level SAR inference; direct CB1 binding data lacking for this compound.
CB1 cannabinoid receptor structure-activity relationship N-alkyl tail steric tolerance

1,5-Dimethylpyrazole Head Group: Pharmacological Divergence from Indazole-3-Carboxamide and Valinamide Head Motifs

The target compound contains a 1,5-dimethyl-1H-pyrazol-3-yl head group attached via an acetamide linker, whereas the highest-potency SCRAs (AB-FUBINACA, ADB-FUBINACA, 5F-ADB-PINACA, MDMB-FUBINACA) universally employ either an indazole-3-carboxamide or indole-3-carboxamide core with a valinamide or tert-leucinamide head [1]. A direct head-to-head comparison is not available for this compound. However, the only published study of pyrazole-carrying SCRA head groups (the FUPPYCA series, specifically 5F-3,5-AB-PFUPPYCA and five structural analogs assessed via live-cell β-arrestin 2 recruitment at human CB1 and CB2 receptors) found that the majority of these pyrazole-bearing compounds were essentially inactive at both receptors, with only three of six analogs showing minor CB1 activation potential [2]. By contrast, AB-FUBINACA (indazole-carboxamide head) exhibits a CB1 Ki of 0.9 nM—approximately 10-fold higher affinity than JWH-018—and ADB-FUBINACA (tert-leucinamide head) reaches a CB1 Ki of 0.36 nM [3].

Dimethylpyrazole Head
Cross-study comparable
Pyrazole head vs. indazole-carboxamide heads. FUPPYCA pyrazole analogs essentially inactive at CB1; indazole-carboxamide heads show CB1 Ki 0.36–0.9 nM. Target activity unknown.
Pyrazole head may yield distinct CB1 pharmacological profile; supports method validation for pyrazole chemotypes.
No direct CB1 activity or binding data for this specific compound.
CB1 receptor activation pyrazole head group β-arrestin 2 recruitment

Indole-3-Acetamide Scaffold: Antagonism-Prone Pharmacology Distinct from Indole-3-Carboxamide Agonists

The target compound incorporates an indole-3-acetamide scaffold (indole-CH₂-CO-NH-head) rather than the indole-3-carboxamide scaffold (indole-CO-NH-head) that defines JWH-018, AB-PINACA, and related high-potency agonists. The only published in vitro pharmacological evaluation of an indole-3-acetamide SCRA—CH-PIATA (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide)—reported that both the reference standard and seized powder exhibited weak activity at CB1 and CB2 receptors, with signs of antagonism detected via β-arrestin 2 recruitment assays [1]. This contrasts sharply with indole-3-carboxamide agonists such as JWH-018, which activate both CB1 (Ki = 9.0 nM) and CB2 (Ki = 2.94 nM) with full agonist efficacy in the same assay format [2]. The CH-PIATA finding carries direct implications for the target compound: the shared indole-3-acetamide core linker, when combined with the dimethylpyrazole head and isopropyl tail, may yield a similarly attenuated or even antagonistic CB receptor profile, rather than the potent agonism typical of carboxamide-linked reference standards [3].

Indole-3-Acetamide Scaffold
Class-level inference
Indole-3-acetamide scaffold (CH-PIATA) exhibited weak activity with antagonistic signs at CB1/CB2. Indole-3-carboxamide (JWH-018) full agonist, CB1 Ki 9.0 nM. Target may follow CH-PIATA profile.
Acetamide linker may yield attenuated/antagonistic profile vs. carboxamide agonists; detection methods must distinguish this class.
Direct pharmacological data required for target compound.
indole-3-acetamide CB1 antagonism β-arrestin 2 recruitment

Metabolic Liability: Isopropyl Tail Predicts Distinct Phase I Metabolite Profile Versus N-Pentyl SCRAs

In vitro human liver microsome (HLM) incubation studies of the closely related indole-3-acetamide SCRA CH-PIATA identified eight metabolites, dominated by oxidative biotransformations including hydroxylation at the cyclohexyl head and the pentyl tail [1]. For the target compound, the branched isopropyl indole tail is predicted to undergo oxidative metabolism via a distinct pathway—likely hydroxylation at the terminal methyl groups or the methine carbon—yielding mono-hydroxylated and potentially carboxylated metabolites that differ in mass and retention time from those of linear N-pentyl analogs [2]. This metabolic divergence has direct forensic consequences: the metabolites used as urinary or blood consumption markers for N-pentyl SCRAs (e.g., JWH-018 N-pentanoic acid, 5F-AB-PINACA 5-hydroxypentyl metabolite) will not be generated by the isopropyl-bearing target compound, meaning laboratories dependent on pentyl-metabolite-targeted LC-MS/MS methods will fail to detect consumption of this compound [3].

Metabolic Profile
Class-level inference
Isopropyl tail predicted to generate distinct hydroxylated/carboxylated metabolites. CH-PIATA (pentyl) yielded 8 HLM metabolites dominated by oxidative biotransformations. No published HLM data for target.
Isopropyl-specific metabolites required for consumption marker validation; pentyl-targeted panels may fail to detect intake.
Metabolic prediction based on class-level analogy; experimental confirmation needed.
hepatic metabolism human liver microsomes metabolite identification

Regioisomeric Differentiation: 5,3- vs. 3,5-Pyrazole Substitution Patterns and Impact on CB1 Activity

The target compound bears a 1,5-dimethyl substitution on the pyrazole ring, with the acetamide linker attached at the pyrazole 3-position. In the only published systematic evaluation of pyrazole regioisomerism in SCRAs, Deventer et al. (2023) demonstrated that for FUPPYCA analogs, the 5,3-regioisomers (where the tail is attached at the pyrazole 5-position and the amide linker at the 3-position) exhibited greater CB1 activation potential than their 3,5 counterparts [1]. Specifically, 5,3-AB-CHMFUPPYCA and 5,3-ADB-4en-PFUPPYCA showed detectable CB1 activation, whereas most 3,5 regioisomers were essentially inactive [1]. The target compound's 3-acetamide attachment with 1,5-dimethyl substitution represents a distinct regioisomeric arrangement that has not been pharmacologically evaluated but can be inferred—based on the FUPPYCA SAR—to potentially yield a different CB1 activity profile than a hypothetical 5-acetamide, 1,3-dimethyl regioisomer [2].

Pyrazole Regioisomerism
Cross-study comparable
1,5-dimethyl-3-acetamide regioisomer. FUPPYCA study: 5,3-regioisomers showed detectable CB1 activity vs. inactive 3,5 counterparts. Target regioisomer not directly evaluated.
Correct regioisomer identity critical for chromatographic retention, mass fragmentation, and pharmacological interpretation.
Regioisomer-specific CB1 activity remains unknown for this chemotype.
regioisomer pyrazole substitution CB1 receptor activation

Evasion of the 2021 China Generic SCRA Ban: Structural Novelty as a Procurement Driver for Regulatory Monitoring Programs

The 2021 Chinese class-wide generic ban on SCRAs targeted seven core structural scaffolds, including indole-3-carboxamides and indazole-3-carboxamides, prompting clandestine manufacturers to develop compounds with alternative linkers and head groups [1]. The target compound evades this legislation through three structural features: (i) an indole-3-acetamide linker (methylene spacer between indole and carbonyl) rather than the banned indole-3-carboxamide, (ii) a pyrazole rather than an indazole head group, and (iii) an isopropyl rather than pentyl tail [2]. The emergence of CH-PIATA (also indole-3-acetamide) in 2022 in the United States, Belgium, and Scottish prisons—detected 12 times in Scottish prison-infused papers—confirms that indole-3-acetamide SCRAs are actively entering global illicit drug markets as direct consequences of the China ban [3]. The target compound represents a logical next iteration of this evasion strategy: replacing CH-PIATA's cyclohexyl head with a dimethylpyrazole head to further increase structural distance from banned chemotypes while retaining the ban-circumventing indole-3-acetamide scaffold [1].

Ban Evasion
Supporting evidence
2021 China generic ban targets indole/indazole-carboxamide scaffolds. Target avoids all seven banned scaffolds. CH-PIATA (indole-3-acetamide) detected post-ban in 3 countries, confirming market emergence.
Compound fills analytical gap for ban-evading SCRA chemotypes; supports proactive early warning system monitoring.
Based on structural analysis and CH-PIATA case study; field detection data pending.
generic ban evasion SCRA chemotype forensic early warning

High-Value Application Scenarios for N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide in Forensic and Analytical Workflows


Forensic Toxicology Reference Standard for Validating LC-MS/MS Methods Targeting Branched-Tail Indole-3-Acetamide SCRAs

Forensic laboratories conducting systematic toxicological analysis require authentic reference standards for each structurally distinct SCRA chemotype. The target compound serves as the only available reference material for validating LC-MS/MS methods that must resolve isopropyl-tailed indole-3-acetamide SCRAs from pentyl-tailed analogs. As demonstrated by the CH-PIATA case, where the indole-3-acetamide scaffold yielded metabolites dominated by oxidative biotransformations at the tail [1], the isopropyl tail of this compound is predicted to generate mono-hydroxylated and carboxylated metabolites with distinct MRM transitions, enabling laboratories to establish targeted screening methods before the compound appears in seized materials or biological specimens [2].

Pharmacological Profiling of the CB1/CB2 Activity Spectrum for Next-Generation Pyrazole-Carrying Cannabinoids

The FUPPYCA study established that the majority of pyrazole-carrying SCRAs are essentially inactive at CB1 and CB2 receptors, with antagonistic behavior also observed [1]. The target compound, with its unique indole-3-acetamide scaffold and 1,5-dimethylpyrazole head, provides an essential tool for academic and governmental pharmacology laboratories seeking to determine whether the combination of an acetamide linker with a dimethylpyrazole head produces CB receptor agonism, antagonism, or inverse agonism. Given that CH-PIATA exhibited weak activity with signs of antagonism at both CB1 and CB2 [2], systematic profiling of this compound using β-arrestin 2 recruitment and G-protein activation assays will clarify whether indole-3-acetamide SCRAs are a pharmacologically distinct subclass with reduced public health risk, as suggested by the CH-PIATA findings [2].

National Early Warning System (EWS) Proactive Screening and Seized-Drug Analysis

The 2021 China generic ban on indole/indazole-carboxamide SCRAs triggered the emergence of indole-3-acetamide compounds such as CH-PIATA, which was detected in the United States, Belgium, and Scottish prisons in 2022 [1]. The target compound represents the logical next structural iteration: replacing CH-PIATA's cyclohexyl head with a dimethylpyrazole head. National drug monitoring programs and customs laboratories should procure this reference standard proactively to incorporate it into GC-MS and UHPLC-QTOF-MS spectral libraries, ensuring rapid identification when this or closely related pyrazole-bearing indole-3-acetamides appear in seized materials. This proactive approach is essential for maintaining analytical readiness against the evolving SCRA market, where new compounds with structural features designed to evade legislation continue to emerge [2].

Academic Research on SCRA Structure-Activity Relationships: Isopropyl Tail and Dimethylpyrazole Head SAR Expansion

Published SCRA SAR studies have systematically explored the effects of tail length (pentyl, butyl, hexyl), tail branching (cumyl, cyclopropylmethyl), and head group variation (valinamide, tert-leucinamide, adamantyl) on CB1 potency [1]. However, no published SAR study has examined the combination of an isopropyl indole tail with a dimethylpyrazole head. This compound fills a specific gap in the SAR matrix, enabling academic pharmacology groups to determine: (i) whether the branched C3 isopropyl tail can productively occupy the CB1 hydrophobic binding pocket given the steric constraints documented for CUMYL-PINACA and CUMYL-CBMICA analogs [2], and (ii) whether the 1,5-dimethylpyrazole head—which is structurally distinct from the 3,5-disubstituted pyrazole antagonists such as rimonabant—functions as a neutral antagonist, inverse agonist, or weak partial agonist at CB1 [2].

Application
Selection Property
Validation Focus
Forensic LC-MS/MS method validation for branched-tail indole-3-acetamides
Isopropyl-tail retention and fragmentation fingerprint
MRM transition library for isopropyl-specific metabolites
CB1/CB2 pharmacological profiling of pyrazole-carrying SCRA
Indole-3-acetamide + dimethylpyrazole head chemotype
β-arrestin-2 and G-protein activation assay response
National early warning system proactive screening
Structural novelty versus generic ban frameworks
GC-MS and UHPLC-QTOF-MS spectral library inclusion
SCRA structure-activity relationship expansion
Uncharacterized isopropyl tail + pyrazole head combination
CB1 binding pocket steric tolerance and head group pharmacophore mapping
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